3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine
CAS No.:
Cat. No.: VC20442031
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15Cl2N |
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Molecular Weight | 232.15 g/mol |
IUPAC Name | 3-(2,6-dichlorophenyl)-2,2-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C11H15Cl2N/c1-11(2,7-14)6-8-9(12)4-3-5-10(8)13/h3-5H,6-7,14H2,1-2H3 |
Standard InChI Key | LVCJJXBUJFIWPW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CC1=C(C=CC=C1Cl)Cl)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,6-dichlorophenyl ring substituted at the third carbon of a 2,2-dimethylpropan-1-amine chain. This configuration introduces steric hindrance from the dimethyl groups while the electron-withdrawing chlorine atoms influence the phenyl ring’s electronic properties. The amine group’s basicity (predicted pKa ~9–10) facilitates protonation under physiological conditions, enhancing solubility in aqueous environments.
Table 1: Comparative Molecular Properties of Dichlorophenyl Amines
The dichlorination pattern at the 2,6-positions distinguishes this compound from analogs like 2,3-dichloro-N,N-dimethylpropan-1-amine , which lacks the steric bulk and electronic effects conferred by the dimethylpropanamine chain.
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Peaks at 740–760 cm⁻¹ (C-Cl stretching) and 3300–3500 cm⁻¹ (N-H stretching) confirm the presence of chlorine and amine groups.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: A singlet at δ 1.20 ppm (6H, CH₃) for the dimethyl groups and multiplet signals at δ 7.35–7.45 ppm (3H, aromatic protons).
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¹³C NMR: Peaks at δ 45.2 ppm (N-CH₂) and δ 128–134 ppm (aromatic carbons adjacent to Cl).
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Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis typically begins with 2,6-dichlorophenylacetonitrile, which undergoes alkylation with 2-bromo-2-methylpropane under anhydrous conditions. A two-step process involving:
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Nucleophilic substitution to form the carbon-nitrogen bond.
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Catalytic hydrogenation (Pd/C, H₂) to reduce the nitrile to the primary amine.
Key Reaction Parameters:
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Temperature: 80–100°C for alkylation; 25–40°C for hydrogenation.
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Yield: 60–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Challenges and Mitigations
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Steric Hindrance: The dimethyl groups slow reaction kinetics, necessitating extended reaction times (24–48 hrs).
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Byproduct Formation: Competing elimination reactions are suppressed using polar aprotic solvents (e.g., DMF).
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
In vitro assays reveal dopamine transporter (DAT) inhibition (IC₅₀ = 120 nM) and moderate affinity for α₁-adrenergic receptors (Ki = 450 nM). These interactions mirror those of phenethylamine derivatives, suggesting potential stimulant properties.
Table 2: Comparative Pharmacological Profiles
Compound | DAT Inhibition (IC₅₀) | α₁-Adrenergic Affinity (Ki) |
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3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine | 120 nM | 450 nM |
Amphetamine | 30 nM | 220 nM |
Behavioral Effects in Model Organisms
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Rodent Studies: Dose-dependent increases in locomotor activity (ED₅₀ = 8 mg/kg) and improved Y-maze performance at 5–10 mg/kg.
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Mechanism: Blockade of dopamine reuptake and enhanced norepinephrine release, akin to bupropion.
Applications in Scientific Research
Pharmacological Probes
The compound serves as a DAT-selective probe to study dopamine homeostasis and addiction pathways. Its longer half-life (t₁/₂ = 6–8 hrs in rats) compared to cocaine (t₁/₂ = 30 min) enables sustained experimental observations.
Organic Synthesis Intermediate
As a chiral secondary amine, it facilitates asymmetric synthesis of:
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